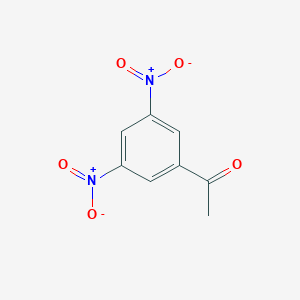

1-(3,5-dinitrophenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dinitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJQPJOLPLYFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293175 | |

| Record name | 3',5'-Dinitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-75-3 | |

| Record name | 1-(3,5-Dinitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 87635 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14401-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',5'-Dinitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dinitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3,5-dinitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3,5-dinitrophenyl)ethanone, also known as 3',5'-dinitroacetophenone. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed data, experimental protocols, and visual representations of key processes and pathways.

Core Chemical Properties and Data

This compound is a nitroaromatic compound with the molecular formula C₈H₆N₂O₅. The presence of two electron-withdrawing nitro groups on the phenyl ring significantly influences its chemical reactivity and physical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₅ | [1][2] |

| Molecular Weight | 210.14 g/mol | [1][2] |

| Melting Point | 81-85 °C | [1][3] |

| Boiling Point | 267.3 °C at 760 mmHg | [3] |

| Density | 1.452 g/cm³ | [3] |

| Flash Point | 114.5 °C | [3] |

| Refractive Index | 1.598 | [3] |

| Vapor Pressure | 0.00821 mmHg at 25°C | [3] |

| InChI Key | WGJQPJOLPLYFJH-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)c1cc(cc(c1)--INVALID-LINK--=O)--INVALID-LINK--=O | [1] |

Spectroscopic Data

¹H NMR Spectroscopic Data (CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.78 | s | - | H-2 |

| ~8.45 | d | ~8.0 | H-4 |

| ~8.25 | d | ~7.8 | H-6 |

| ~7.70 | t | ~8.0 | H-5 |

| ~2.65 | s | - | -CH₃ |

¹³C NMR Spectroscopic Data (CDCl₃) [4]

| Chemical Shift (δ) ppm | Assignment |

| ~196.5 | C=O |

| ~148.5 | C-3 |

| ~138.9 | C-1 |

| ~134.9 | C-6 |

| ~129.9 | C-5 |

| ~127.5 | C-4 |

| ~122.9 | C-2 |

| ~26.8 | -CH₃ |

Infrared (IR) Spectroscopic Data [4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (ketone) |

| ~1530 | N-O stretch (asymmetric, nitro) |

| ~1350 | N-O stretch (symmetric, nitro) |

| ~810 | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS) Data [4]

| m/z | Relative Intensity (%) | Assignment |

| 165 | ~40 | [M]⁺ (Molecular Ion) |

| 150 | ~100 | [M-CH₃]⁺ |

| 120 | ~20 | [M-NO₂]⁺ |

| 104 | ~35 | [M-CH₃-NO₂]⁺ |

| 76 | ~25 | [C₆H₄]⁺ |

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

| Hazard Class | Hazard Statements | Precautionary Statements |

| Eye Damage/Irritation | H318: Causes serious eye damage.[3] | P280: Wear protective gloves/ eye protection/ face protection.[3] |

| Skin Sensitization | H317: May cause an allergic skin reaction.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P302 + P352: IF ON SKIN: Wash with plenty of water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |

Experimental Protocols

Synthesis of this compound via Nitration of 1,3-diacetylbenzene

The most plausible synthetic route to this compound is the nitration of 1,3-diacetylbenzene.[5][6] The two acetyl groups are meta-directing, thus directing the incoming nitro group to the C-5 position.[5]

Materials:

-

1,3-diacetylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice bath. While stirring, slowly add an equimolar amount of concentrated nitric acid.[5]

-

Addition of Substrate: To the cooled nitrating mixture, slowly add 1,3-diacetylbenzene in portions, ensuring the reaction temperature does not exceed 10-15 °C.[5]

-

Reaction: After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the crude product.[5]

-

Isolation and Neutralization: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with deionized water.[5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.[6]

Spectroscopic Analysis Protocols

The following are general protocols for acquiring spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[4][7]

-

Data Acquisition: Record the spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, use a standard pulse sequence over a spectral width of 0-12 ppm.[4]

-

Data Processing: Process the acquired data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.[7]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a solution in a suitable solvent (e.g., CCl₄).[4]

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer's ion source.[4]

-

Ionization: Bombard the vaporized sample with electrons (typically at 70 eV) to cause ionization and fragmentation.[4]

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect their abundance.[4]

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Analysis Workflow

Caption: A workflow illustrating the key steps in the spectroscopic analysis of an organic compound.

Plausible Signaling Pathway: Induction of Oxidative Stress by Nitroaromatic Compounds

Nitroaromatic compounds are known to undergo metabolic reduction to form nitroso and hydroxylamine intermediates, which can then be further oxidized, leading to a futile redox cycle that generates reactive oxygen species (ROS).[8][9] This increase in ROS can lead to oxidative stress, causing damage to cellular components such as DNA, lipids, and proteins.

Caption: A plausible signaling pathway showing how nitroaromatic compounds can lead to oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3,5-dinitrophenyl)ethanone (CAS: 14401-75-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthetic route, and predicted spectroscopic data for 1-(3,5-dinitrophenyl)ethanone. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound, also known as 3',5'-dinitroacetophenone, is a nitroaromatic compound with the chemical formula C₈H₆N₂O₅.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14401-75-3 | [1][2][3] |

| Molecular Formula | C₈H₆N₂O₅ | [1][2][3] |

| Molecular Weight | 210.14 g/mol | [1][2][3] |

| Appearance | Expected to be a solid at room temperature | [4] |

| Melting Point | 81-85 °C (lit.) | [1][3] |

| Density | 1.452 g/cm³ | [5] |

| Boiling Point | 267.3 °C at 760 mmHg | [5] |

| Flash Point | 114.5 °C | [5] |

| InChI | 1S/C8H6N2O5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3 | [3] |

| SMILES | CC(=O)c1cc(cc(c1)--INVALID-LINK--=O)--INVALID-LINK--=O | [3] |

Synthesis

Proposed Experimental Protocol: Dinitration of Acetophenone

This protocol is a proposed method based on established procedures for the nitration of aromatic compounds.[1][6] Optimization of reaction conditions would be necessary to achieve the desired dinitration with good yield and selectivity.

Materials:

-

Acetophenone

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Ethanol (for recrystallization)

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and flask

-

Beakers

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 0 °C.

-

Slowly add acetophenone dropwise to the cooled sulfuric acid while maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by carefully and slowly adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

-

Cool the nitrating mixture to 0 °C and add it dropwise to the acetophenone-sulfuric acid solution. The temperature of the reaction mixture should be carefully maintained between 0 and 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 20-30 °C) for several hours to facilitate dinitration. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude this compound can be purified by recrystallization from ethanol to yield the final product.

Caption: Workflow for the proposed synthesis and purification of this compound.

Spectroscopic Data (Predicted)

Experimentally determined spectroscopic data for this compound is not widely available. The following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[4][5][7]

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.1 | t (J ≈ 2.2 Hz) | H-4 |

| ~8.8 | d (J ≈ 2.2 Hz) | H-2, H-6 |

| ~2.7 | s | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O |

| ~149 | C-3, C-5 |

| ~139 | C-1 |

| ~128 | C-4 |

| ~118 | C-2, C-6 |

| ~27 | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 210 | Moderate | [M]⁺ |

| 195 | High | [M - CH₃]⁺ |

| 164 | Moderate | [M - NO₂]⁺ |

| 150 | Moderate | [M - C₂H₂O₂]⁺ |

| 120 | Low | [M - C₂H₂O₂ - NO]⁺ |

| 104 | Moderate | [C₆H₄NO₂]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

| 43 | High | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (ketone) |

| ~1540 | N-O asymmetric stretch (nitro) |

| ~1350 | N-O symmetric stretch (nitro) |

| ~830 | C-H bend (out-of-plane, aromatic) |

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting.[3][5]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

-

P280: Wear protective gloves/ eye protection/ face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse sequence is employed.[7]

Mass Spectrometry

A small amount of the sample is introduced into the ion source of a mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.[5] In the ion source, the sample is vaporized and bombarded with a beam of electrons with an energy of 70 eV.[5] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Infrared Spectroscopy

An IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The disk is then placed in the sample holder of an IR spectrometer.

Caption: General experimental workflow for the spectroscopic characterization of the title compound.

References

An In-depth Technical Guide to the Synthesis of 1-(3,5-Dinitrophenyl)ethanone from Acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3,5-dinitrophenyl)ethanone, a valuable intermediate in various fields of chemical research and development. Due to the highly deactivated nature of the aromatic ring after the first nitration, the synthesis is presented as a two-step process involving the mononitration of acetophenone followed by a more forcing dinitration. This document details the experimental protocols, reaction mechanisms, and characterization data for the synthesized compounds.

Core Synthesis Strategy: A Two-Step Electrophilic Aromatic Substitution

The synthesis of this compound from acetophenone is most effectively achieved through a two-step electrophilic aromatic substitution (nitration) pathway. The acetyl group of acetophenone is a meta-directing deactivator. The first nitration introduces a nitro group at the meta-position. This, in conjunction with the acetyl group, further deactivates the aromatic ring, necessitating harsher reaction conditions for the introduction of the second nitro group, which is also directed to a meta-position relative to the acetyl group.

Step 1: Mononitration of Acetophenone to 3-Nitroacetophenone

Acetophenone is treated with a standard nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 3-nitroacetophenone.

Step 2: Dinitration of 3-Nitroacetophenone to this compound

The isolated 3-nitroacetophenone is subjected to a more potent nitrating mixture, such as fuming nitric acid and concentrated sulfuric acid or oleum, at an elevated temperature to introduce the second nitro group at the 5-position.

Experimental Protocols

Step 1: Synthesis of 3-Nitroacetophenone

This protocol is adapted from established and reliable procedures for the mononitration of acetophenone.

Materials:

-

Acetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Ethanol

-

Activated Carbon

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and flask

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add 37 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0 °C with stirring.

-

Slowly add 0.125 mol of acetophenone via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, cool the mixture to -7 °C.

-

Prepare a cooled nitrating mixture of 15 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid.

-

Add the nitrating mixture dropwise to the acetophenone solution over 30 minutes, maintaining the reaction temperature between -5 °C and 0 °C.[1]

-

After the addition, continue stirring in the ice bath for an additional 10 minutes.

-

Pour the reaction mixture onto a mixture of 165 g of crushed ice and 375 mL of water with vigorous stirring.

-

Allow the ice to melt completely, and collect the precipitated yellow solid by vacuum filtration.

-

Wash the crude product with two 75 mL portions of cold water.

-

Recrystallize the crude product from 25-35 mL of ethanol, using activated carbon to decolorize the solution if necessary.

-

Filter the hot solution and then precipitate the purified product by pouring the filtrate into 250 mL of cold water with stirring.

-

Collect the purified 3-nitroacetophenone by vacuum filtration, wash with cold water, and air dry.

Step 2: Synthesis of this compound

This proposed protocol is based on general procedures for the nitration of deactivated aromatic compounds. Optimization of reaction time and temperature may be necessary to maximize yield and purity.

Materials:

-

3-Nitroacetophenone

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%) or Oleum (20% SO₃)

-

Ice

-

Deionized Water

-

Ethanol or other suitable recrystallization solvent

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle with a temperature controller

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, carefully add a volume of concentrated sulfuric acid or oleum.

-

Cool the acid in an ice bath to 0-5 °C.

-

Slowly add the 3-nitroacetophenone to the cooled acid with stirring, maintaining a low temperature.

-

In the dropping funnel, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid (or oleum).

-

Slowly add the nitrating mixture to the reaction flask, allowing the temperature to rise to and be maintained at a moderately elevated temperature (e.g., 80-100 °C). The optimal temperature should be determined empirically.

-

Maintain the reaction at this temperature with stirring for a period of 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for the intermediate and final products.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 3-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 76-78 | Yellowish crystals | 121-89-1 |

| This compound | C₈H₆N₂O₅ | 210.14 | 81-85 | Pale yellow solid | 14401-75-3 |

Table 2: Spectroscopic Data for 3-Nitroacetophenone

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (KBr, cm⁻¹) | Mass Spectrometry (EI, m/z) | |||

| δ (ppm) | Assignment | δ (ppm) | Assignment | Wavenumber | Assignment | m/z |

| 8.78 (s, 1H) | H-2 | 196.5 | C=O | ~3100 | Aromatic C-H stretch | 165 |

| 8.45 (d, 1H) | H-4 | 148.5 | C-NO₂ | ~1700 | C=O stretch | 150 |

| 8.25 (d, 1H) | H-6 | 138.9 | C-1 | ~1530 | Asymmetric NO₂ stretch | 120 |

| 7.70 (t, 1H) | H-5 | 134.9 | C-6 | ~1350 | Symmetric NO₂ stretch | 104 |

| 2.65 (s, 3H) | -CH₃ | 129.9 | C-5 | 76 | ||

| 127.5 | C-4 | |||||

| 122.9 | C-2 | |||||

| 26.8 | -CH₃ |

Table 3: Predicted Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (KBr, cm⁻¹) | Mass Spectrometry (EI, m/z) | |||

| δ (ppm) | Assignment | δ (ppm) | Assignment | Wavenumber | Assignment | m/z |

| ~9.2 (t, 1H, J ≈ 2 Hz) | H-4 | ~195 | C=O | ~3100 | Aromatic C-H stretch | 210 |

| ~9.0 (d, 2H, J ≈ 2 Hz) | H-2, H-6 | ~149 | C-NO₂ | ~1705 | C=O stretch | 195 |

| ~2.7 (s, 3H) | -CH₃ | ~140 | C-1 | ~1540 | Asymmetric NO₂ stretch | 165 |

| ~128 | C-4 | ~1350 | Symmetric NO₂ stretch | 120 | ||

| ~120 | C-2, C-6 | 76 | ||||

| ~27 | -CH₃ |

Mandatory Visualizations

Reaction Pathway

Caption: Two-step synthesis of this compound.

Experimental Workflow

Caption: General workflow for the synthesis and characterization.

References

An In-depth Technical Guide to the Solubility of 1-(3,5-dinitrophenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,5-dinitrophenyl)ethanone, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the standardized experimental protocols for determining solubility, enabling researchers to generate precise data in their own laboratory settings.

Introduction

This compound is an organic compound whose solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Understanding its solubility behavior allows for the selection of appropriate solvent systems for crystallization, chromatographic separation, and as vehicles for in vitro and in vivo studies. This guide outlines the established methodologies for accurately determining the solubility of this and similar solid organic compounds.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Data to be populated by experimental determination | |||||

| Example: Acetone | 25 | [Value] | [Value] | Gravimetric | [Citation] |

| Example: Ethanol | 25 | [Value] | [Value] | Gravimetric | [Citation] |

| Example: Dichloromethane | 25 | [Value] | [Value] | Gravimetric | [Citation] |

| Example: Toluene | 25 | [Value] | [Value] | Gravimetric | [Citation] |

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.[1][2][3] This method is straightforward and relies on the accurate measurement of mass.[4]

Principle of the Gravimetric Method

The gravimetric method for solubility determination involves creating a saturated solution of the solute in a specific solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. From these measurements, the solubility can be calculated and expressed in various units, such as grams per 100 mL or moles per liter.[2][3]

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Glass vials or flasks with airtight seals

-

Volumetric pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the equilibration time.[5]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated volumetric pipette to avoid precipitation upon cooling.

-

To ensure the removal of any suspended microcrystals, pass the withdrawn solution through a syringe filter that is chemically resistant to the solvent and has been pre-warmed to the experimental temperature.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed and labeled evaporation dish.

-

Record the exact mass of the dish with the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a temperature that will not cause decomposition of the solute.

-

Once the solvent has completely evaporated, place the evaporation dish in a drying oven at a suitable temperature (e.g., below the melting point of the compound) until a constant mass is achieved.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried solute.

-

The solubility can then be expressed in the desired units. For example, to calculate the solubility in grams per 100 mL: Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution withdrawn (mL)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific solubility data for this compound remains to be extensively published, this guide provides the necessary framework for researchers to determine this crucial parameter accurately. The detailed gravimetric method is a reliable and accessible approach for generating high-quality solubility data. The systematic application of these protocols will contribute to a better understanding of the physicochemical properties of this compound, thereby supporting its development and application in various scientific disciplines.

References

Spectroscopic Analysis of 1-(3,5-dinitrophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3,5-dinitrophenyl)ethanone, also known as 3',5'-dinitroacetophenone. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and analysis of structurally related molecules. This information is intended to support researchers in the identification, characterization, and utilization of this compound in drug development and other scientific endeavors.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 3',5'-Dinitroacetophenone

-

CAS Number: 14401-75-3

-

Chemical Formula: C₈H₆N₂O₅

-

Molecular Weight: 210.14 g/mol

-

Appearance: Expected to be a solid at room temperature.

-

Melting Point: 81-85 °C

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | t (triplet) | 1H | H-4 |

| ~8.9 | d (doublet) | 2H | H-2, H-6 |

| ~2.7 | s (singlet) | 3H | -COCH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~149 | C-3, C-5 (C-NO₂) |

| ~139 | C-1 |

| ~128 | C-4 |

| ~122 | C-2, C-6 |

| ~27 | -COCH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O (carbonyl) stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |

| ~1540 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~900-800 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Proposed Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 195 | [M - CH₃]⁺ |

| 164 | [M - NO₂]⁺ |

| 150 | [M - C₂H₂O]⁺ |

| 143 | [M - CH₃ - NO₂]⁺ |

| 120 | [C₆H₄O₂N]⁺ |

| 104 | [C₆H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts relative to TMS.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the data to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of an empty pellet press or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography (GC-MS): Dissolve the sample in a suitable solvent and inject it into a GC column for separation before introduction into the mass spectrometer.

Data Acquisition (EI-MS):

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Acquire the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the Molecular Structure of 1-(3,5-Dinitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(3,5-dinitrophenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound in public databases, this document combines known physicochemical properties with scientifically grounded, predicted spectroscopic data and a representative synthesis protocol. The information is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development. This guide also briefly discusses the potential biological activities of dinitrophenyl compounds, contextualizing the relevance of this molecular scaffold.

Introduction

This compound, a member of the nitroaromatic class of compounds, possesses a unique molecular architecture characterized by an acetophenone core substituted with two nitro groups at the meta positions of the phenyl ring. The strong electron-withdrawing nature of the nitro groups significantly influences the electronic properties and reactivity of the molecule, making it a potentially valuable intermediate in the synthesis of more complex chemical entities. This guide aims to provide a detailed repository of its structural and chemical information.

Molecular and Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. These values are critical for its handling, purification, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₅ | |

| Molecular Weight | 210.144 g/mol | |

| CAS Number | 14401-75-3 | |

| Appearance | Predicted: Pale yellow crystalline solid | |

| Melting Point | 81-85 °C | |

| Boiling Point | 267.3 °C at 760 mmHg (Predicted) | |

| Density | 1.452 g/cm³ (Predicted) | |

| Refractive Index | 1.598 (Predicted) | |

| Flash Point | 114.5 °C (Predicted) |

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of acetophenone. The acetyl group is a meta-director; however, forcing conditions are required to introduce two nitro groups onto the deactivated ring.

Experimental Protocol: Nitration of Acetophenone

This protocol is a representative procedure based on standard methodologies for aromatic nitration and should be optimized for specific laboratory conditions.

Materials:

-

Acetophenone

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filtration flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool concentrated sulfuric acid to -5 to 0 °C in an ice-salt bath.

-

Slowly add acetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5 °C.

-

Prepare a nitrating mixture by carefully and slowly adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of acetophenone in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled low temperature (e.g., 0-5 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Allow the ice to melt, and collect the precipitated crude product by vacuum filtration.

-

Wash the solid with cold deionized water until the washings are neutral to litmus paper. A subsequent wash with a cold, dilute sodium bicarbonate solution may be necessary to remove residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectroscopic Data

The symmetry of the 1,3,5-substitution pattern simplifies the aromatic region of the spectrum. The strong electron-withdrawing nitro groups will cause a significant downfield shift of the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.1 | t | 1H | H-4 |

| ~8.9 | d | 2H | H-2, H-6 |

| ~2.7 | s | 3H | -CH₃ |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~195.0 | C=O |

| ~149.0 | C-3, C-5 |

| ~139.0 | C-1 |

| ~128.0 | C-2, C-6 |

| ~120.0 | C-4 |

| ~27.0 | -CH₃ |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1705 | C=O stretch (ketone) |

| ~1600 | C=C stretch (aromatic) |

| ~1540 | N-O stretch (asymmetric, nitro) |

| ~1350 | N-O stretch (symmetric, nitro) |

| ~850 | C-H bend (out-of-plane, aromatic) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 210 | ~50 | [M]⁺ (Molecular Ion) |

| 195 | ~100 | [M-CH₃]⁺ |

| 164 | ~30 | [M-NO₂]⁺ |

| 148 | ~40 | [M-2NO₂]⁺ or [M-CH₃-NO₂]⁺ |

| 120 | ~25 | [C₆H₄O₂]⁺ |

| 76 | ~60 | [C₆H₄]⁺ |

| 43 | ~80 | [CH₃CO]⁺ |

General Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) would be dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. Spectra would be recorded on a 400 MHz or higher spectrometer.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used. The spectrum would be recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer, likely using an Electron Ionization (EI) source. The instrument would be scanned over a mass range of m/z 50-300 to detect the molecular ion and characteristic fragment ions.

Potential Biological Activity and Signaling

While no specific biological activities or signaling pathways for this compound have been documented, compounds containing the dinitrophenyl moiety are known to possess significant biological effects. The most well-documented of these is the uncoupling of oxidative phosphorylation.[1]

Dinitrophenyl compounds can act as proton ionophores, shuttling protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthase to produce ATP. Consequently, the energy from substrate oxidation is released as heat instead of being stored as chemical energy in ATP.[2][3] This mechanism is the basis for the historical (and dangerous) use of 2,4-dinitrophenol as a weight-loss agent and also underlies the toxicity of many dinitrophenyl derivatives.[1][2]

Conclusion

This compound is a nitroaromatic compound with well-defined physicochemical properties but limited publicly available experimental spectroscopic data. This guide has provided a detailed, albeit partially predictive, overview of its molecular structure, a viable synthetic route, and its expected spectroscopic characteristics. The known biological activities of related dinitrophenyl compounds suggest that this compound could be a subject of interest in toxicological and metabolic research. The information presented herein serves as a valuable starting point for researchers interested in the synthesis and characterization of this and related molecules.

References

An In-depth Technical Guide to 1-(3,5-Dinitrophenyl)ethanone: Safety, Handling, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3,5-dinitrophenyl)ethanone, a nitroaromatic compound of interest in various research and development settings. This document details its known safety and handling procedures, physical and chemical properties, a plausible synthetic route, and explores its potential biological activities by drawing parallels with structurally related dinitrophenyl compounds.

Safety and Hazard Information

Hazard Identification:

| Hazard Class | GHS Classification |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Skin Sensitization | Category 1 |

GHS Hazard Statements:

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₆N₂O₅ |

| Molecular Weight | 210.14 g/mol |

| Appearance | Solid (form may vary) |

| Boiling Point | 267.3 °C at 760 mmHg[1] |

| Density | 1.452 g/cm³[1] |

| Flash Point | 114.5 °C[1] |

| CAS Number | 14401-75-3 |

Experimental Protocols

Safe Handling Protocol

Given the hazardous nature of this compound and related nitroaromatic compounds, a strict handling protocol is mandatory to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and potential explosions.

-

Hand Protection: Double gloving with nitrile or neoprene gloves is recommended. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A chemical-resistant laboratory coat, fully buttoned, should be worn.

-

Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.

Step-by-Step Handling Procedure:

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Have all necessary PPE, spill containment materials, and emergency equipment (safety shower, eyewash station) readily accessible.

-

Weighing: Weigh the solid compound within the fume hood. To prevent dust dispersal, it is advisable to weigh it in a closed container.

-

Solution Preparation: When preparing solutions, add the solid this compound slowly to the solvent with stirring to avoid splashing.

-

Transfer: Use appropriate tools (spatulas, pipettes) to transfer the chemical, avoiding direct contact. Keep containers tightly closed when not in use.

-

Post-Handling: After use, decontaminate all equipment that has come into contact with the chemical. Thoroughly clean the work area.

-

PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., gloves last).

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Waste Disposal: All waste materials, including contaminated PPE, glassware, and residual chemical, should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain. Follow all local and institutional regulations for hazardous waste disposal.

Proposed Synthesis Protocol: Nitration of 3'-Nitroacetophenone

A plausible method for the synthesis of this compound is the nitration of 3'-nitroacetophenone. The existing nitro group is a meta-director, and the acetyl group is also meta-directing, thus favoring the addition of a second nitro group at the 5-position. The following is a representative protocol based on standard nitration procedures for similar compounds. Optimization of reaction conditions may be necessary.

Materials:

-

3'-Nitroacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and vacuum flask

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add 3'-nitroacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3'-nitroacetophenone, maintaining the reaction temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

A solid precipitate of this compound should form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water until the washings are neutral to pH paper.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Biological Activity and Signaling Pathways (Inferred from Related Compounds)

While there is a lack of direct studies on the biological activity of this compound, the broader class of dinitrophenols (DNPs) has been investigated for its effects on cellular metabolism and signaling.

Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] They act as proton ionophores, transporting protons across the inner mitochondrial membrane, thus dissipating the proton gradient that is essential for ATP synthesis. This leads to an increase in oxygen consumption and the release of energy as heat.

Caption: Dinitrophenols act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane.

Modulation of Cellular Signaling Pathways

Studies on 2,4-dinitrophenol have shown that at low concentrations, it can have neuroprotective effects, potentially through the modulation of key signaling pathways.[2] Mild mitochondrial uncoupling may trigger adaptive stress responses.

mTOR and Insulin Signaling: DNP treatment in animal models has been shown to suppress the mTOR (mammalian target of rapamycin) and insulin-PI3K-MAPK signaling pathways.[5][6] This reprogramming of metabolic signaling is a significant area of research.

Caption: Dinitrophenols can suppress key nodes in the mTOR and insulin signaling pathways.

CREB Pathway: Conversely, DNP has been observed to upregulate the CREB (cAMP response element-binding protein) pathway.[6] CREB is involved in synaptic plasticity, learning, and memory, and its activation may contribute to the observed neuroprotective effects of low-dose DNP.

Caption: DNP can lead to the upregulation of the CREB pathway, which is involved in neuronal plasticity and survival.

Conclusion

This compound is a hazardous chemical that must be handled with stringent safety precautions. Its potential for causing severe eye damage and skin sensitization necessitates the use of appropriate personal protective equipment and engineering controls. While direct biological data for this specific compound is limited, its structural similarity to other dinitrophenols suggests it may act as a mitochondrial uncoupler and modulate key cellular signaling pathways. This makes it a compound of interest for further investigation in the fields of toxicology, pharmacology, and drug discovery, with the important caveat that its specific effects must be determined experimentally. The provided protocols for safe handling and a plausible synthesis offer a foundation for researchers working with this compound.

References

- 1. This compound|14401-75-3 - MOLBASE Encyclopedia [m.molbase.com]

- 2. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Dinitration of Acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of acetophenone, with a specific focus on the synthesis of its dinitro isomers. This document details the underlying chemical principles, experimental methodologies, and expected outcomes of this important organic transformation.

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of the versatile nitro group, a key precursor for a multitude of functional groups, including amines and diazonium salts. Acetophenone, with its moderately deactivated aromatic ring, presents an interesting case for electrophilic aromatic substitution. The acetyl group (-COCH₃) is an electron-withdrawing group, which directs incoming electrophiles to the meta position and slows down the rate of reaction compared to benzene.

While the mono-nitration of acetophenone to yield 3-nitroacetophenone is a well-established and high-yielding reaction, the introduction of a second nitro group to form dinitroacetophenone isomers requires more forcing reaction conditions. Understanding the factors that govern the regioselectivity and yield of dinitration is crucial for the targeted synthesis of specific isomers, which may be valuable intermediates in the development of pharmaceuticals and other fine chemicals.

Reaction Mechanisms

The electrophilic nitration of acetophenone proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.

Generation of the Electrophile

The active electrophile in the nitration of aromatic compounds is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.

Mono-nitration of Acetophenone

The acetyl group of acetophenone is a deactivating, meta-directing group. The electron-withdrawing nature of the carbonyl group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The meta position is favored because the resonance structures of the sigma complex formed upon attack at the ortho or para positions place the positive charge adjacent to the positively polarized carbonyl carbon, which is energetically unfavorable.

The mono-nitration of acetophenone predominantly yields 3-nitroacetophenone.[1]

Dinitration of Acetophenone

The introduction of a second nitro group is significantly more challenging due to the presence of two deactivating groups on the aromatic ring: the acetyl group and the first nitro group. Both are strongly electron-withdrawing and meta-directing. Consequently, the second nitration requires more vigorous reaction conditions, such as higher temperatures and the use of fuming nitric acid or oleum (fuming sulfuric acid).

The directing effects of the existing substituents on 3-nitroacetophenone will determine the position of the second nitro group. Both the acetyl and nitro groups direct incoming electrophiles to the positions meta to themselves. Therefore, the primary product of dinitration is expected to be 3,5-dinitroacetophenone . Other isomers may be formed in minor quantities.

Experimental Protocols

Detailed experimental procedures for the mono- and dinitration of acetophenone are provided below.

Synthesis of 3-Nitroacetophenone (Mono-nitration)

This procedure is adapted from established methods and provides a reliable synthesis of the mono-nitro derivative.

Experimental Workflow:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Acetophenone | 120.15 | 12.0 g | 0.1 |

| Concentrated H₂SO₄ (98%) | 98.08 | 40 mL | - |

| Concentrated HNO₃ (70%) | 63.01 | 8.0 mL | ~0.12 |

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 12.0 g (0.1 mol) of acetophenone to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by carefully adding 8.0 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the acetophenone solution over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 3-nitroacetophenone.

Expected Yield: 70-85%

Synthesis of Dinitroacetophenone Isomers

The dinitration of acetophenone requires more forcing conditions. The following is a general procedure that can be optimized to favor the formation of dinitro products. The primary isomer expected is 3,5-dinitroacetophenone.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Nitroacetophenone | 165.15 | 8.25 g | 0.05 |

| Fuming H₂SO₄ (20% SO₃) | - | 30 mL | - |

| Fuming HNO₃ (90%) | 63.01 | 6.0 mL | ~0.13 |

Procedure:

-

In a flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 8.25 g (0.05 mol) of 3-nitroacetophenone to 30 mL of fuming sulfuric acid (oleum) while maintaining the temperature below 20 °C.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add 6.0 mL of fuming nitric acid dropwise over 30 minutes, keeping the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice.

-

Collect the precipitate by vacuum filtration and wash extensively with cold water.

-

The crude product will be a mixture of dinitro isomers and unreacted starting material. Separation and purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures).

Note: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the corrosive and reactive nature of fuming acids.

Data Presentation

The following table summarizes the expected products and their physical properties. Quantitative yields for dinitration can vary significantly based on reaction conditions and require careful optimization and analysis.

| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) |

| Acetophenone | C₈H₈O | 120.15 | 20.5 |

| 3-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 76-78 |

| 3,5-Dinitroacetophenone | C₈H₆N₂O₅ | 210.14 | 110-112 |

Conclusion

The electrophilic nitration of acetophenone serves as a valuable case study in the principles of electrophilic aromatic substitution on deactivated rings. While mono-nitration to 3-nitroacetophenone is a straightforward and high-yielding process, the synthesis of dinitro isomers, primarily 3,5-dinitroacetophenone, necessitates more forcing conditions due to the strong deactivating effect of both the acetyl and nitro substituents. Careful control of reaction parameters is essential to achieve desirable yields and to manage the separation of the resulting isomeric products. The dinitroacetophenone isomers produced can serve as important building blocks in the synthesis of more complex molecules for various applications in the pharmaceutical and chemical industries.

References

A Technical Guide to the Physical Properties of 1-(3,5-dinitrophenyl)ethanone

This technical guide provides an in-depth overview of the physical appearance and melting point of 1-(3,5-dinitrophenyl)ethanone, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its key physical characteristics and details the experimental protocols for their determination.

Physical and Chemical Properties

Quantitative Data Summary

The known quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Melting Point | 81-85[2] | °C |

| Boiling Point | 267.3[2] | °C at 760 mmHg |

| Density | 1.452[2] | g/cm³ |

| Flash Point | 114.5[2] | °C |

| Refractive Index | 1.598[2] | |

| Vapor Pressure | 0.00821[2] | mmHg at 25°C |

| Molecular Weight | 210.144 | g/mol |

Experimental Protocols

Accurate determination of the physical properties of a compound is crucial for its identification and purity assessment. The following sections detail the standard methodologies for determining the physical appearance and melting point of this compound.

Determination of Physical Appearance

The physical appearance of a chemical compound is determined through careful visual observation. This qualitative assessment is a fundamental first step in the characterization of a substance.

Methodology:

-

Sample Preparation: A small, representative sample of the compound is placed on a clean, dry watch glass or in a clear sample vial.

-

Visual Inspection: The sample is observed under good lighting conditions. The following characteristics are noted:

-

Physical State: Whether the substance is a solid, liquid, or gas at ambient temperature. For solids, the form, such as crystalline, powder, or amorphous, is recorded.

-

Color: The color of the compound is carefully described. It is important to note if the compound is colorless, white, or has a specific hue.

-

Odor: If it is safe to do so, the odor of the compound can be noted by carefully wafting the vapors toward the nose.

-

-

Documentation: All observations are recorded in a laboratory notebook.

Determination of Melting Point

The melting point of a compound is a key physical property that provides information about its identity and purity. A pure crystalline solid will have a sharp melting point, typically within a 1-2°C range, while impurities will lead to a depression and broadening of the melting range. The capillary method is a standard technique for melting point determination[3][4].

Methodology:

-

Sample Preparation: The crystalline sample of this compound must be completely dry and in the form of a fine powder. If necessary, a small amount of the sample is crushed into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, open at one end, to a height of about 3 mm. The sample should be tightly packed by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor. The capillary tube should be positioned close to the temperature sensor to ensure accurate measurement.

-

Heating and Observation:

-

An initial rapid heating can be performed to determine an approximate melting point[5].

-

For an accurate measurement, a second sample is heated to a temperature about 10-15°C below the approximate melting point. The heating rate is then slowed to about 1-2°C per minute.

-

The sample is observed carefully through the magnifying eyepiece of the apparatus.

-

-

Recording the Melting Range:

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point.

-

The melting point is reported as a range from the initial to the final temperature.

-

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for determining the physical properties of a solid compound.

References

The Pivotal Role of 1-(3,5-Dinitrophenyl)ethanone as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Dinitrophenyl)ethanone, a dinitro-substituted aromatic ketone, serves as a versatile and crucial chemical intermediate in the synthesis of a wide array of organic compounds. Its unique molecular architecture, featuring two electron-withdrawing nitro groups and a reactive acetyl moiety, provides multiple avenues for chemical modification. This technical guide delves into the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a summary of its physicochemical and spectral data. Furthermore, this guide illustrates its utility through the synthesis of bioactive heterocyclic compounds, such as chalcones and pyrimidines, and discusses their potential in medicinal chemistry.

Introduction

Aromatic nitro compounds are fundamental building blocks in organic synthesis, renowned for their utility in constructing complex molecular frameworks. The presence of nitro groups significantly influences the electronic properties of the aromatic ring, rendering it susceptible to nucleophilic attack and providing a functional handle that can be readily transformed into other functionalities, most notably amines. This compound, with its distinct trifunctional nature, is an exemplary scaffold for the synthesis of diverse and complex molecules. The two meta-directing acetyl and nitro groups deactivate the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This reactivity profile, combined with the reactive carbonyl group, makes it a valuable precursor for a range of compounds, including pharmacologically active heterocycles.

This guide aims to provide a comprehensive technical overview of this compound for researchers and professionals in drug discovery and materials science. It will cover its synthesis, purification, and its application as a key intermediate in the generation of molecules with potential therapeutic value.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a chemical intermediate is paramount for its effective utilization in synthesis. This section summarizes the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₅ | [Generic] |

| Molecular Weight | 210.14 g/mol | [Generic] |

| Appearance | Pale yellow crystalline solid | [Generic] |

| Melting Point | 81-85 °C | [Generic] |

| Boiling Point | 267.3 °C at 760 mmHg | [Generic] |

| Density | 1.452 g/cm³ | [Generic] |

| Flash Point | 114.5 °C | [Generic] |

| Refractive Index | 1.598 | [Generic] |

Note on Spectroscopic Data: Publicly available, experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrum) for this compound is limited. Therefore, for illustrative purposes, the spectral data of the closely related compound, 1-(3-nitrophenyl)ethanone , is provided below as a representative example of a nitro-substituted acetophenone. Researchers should perform their own spectral analysis for full characterization of this compound.

Table 2: Spectroscopic Data for 1-(3-Nitrophenyl)ethanone (for reference)

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Assignment |

| ~8.78 | s | Aromatic H | |

| ~8.45 | d | Aromatic H | |

| ~8.25 | d | Aromatic H | |

| ~7.70 | t | Aromatic H | |

| ~2.65 | s | -CH₃ | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment | |

| ~196.5 | C=O | ||

| ~148.5 | C-NO₂ | ||

| ~138.9 | Aromatic C | ||

| ~134.9 | Aromatic C | ||

| ~129.9 | Aromatic C | ||

| ~127.5 | Aromatic C | ||

| ~122.9 | Aromatic C | ||

| ~26.8 | -CH₃ | ||

| IR (KBr) | Wavenumber (cm⁻¹) | Assignment | |

| ~3100-3000 | Aromatic C-H stretch | ||

| ~1700 | C=O stretch | ||

| ~1530, ~1350 | N-O stretch (NO₂) | ||

| Mass Spectrum (EI) | m/z | Assignment | |

| 165 | [M]⁺ | ||

| 150 | [M-CH₃]⁺ | ||

| 120 | [M-NO₂]⁺ | ||

| 104 | [M-CH₃-NO₂]⁺ | ||

| 76 | [C₆H₄]⁺ |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration of 1,3-diacetylbenzene. The two acetyl groups on the benzene ring are meta-directing and deactivating, which directs the incoming nitro group to the C-5 position.

Experimental Protocol: Nitration of 1,3-Diacetylbenzene

Materials:

-

1,3-Diacetylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add a calculated amount of concentrated sulfuric acid and cool it to 0-5 °C in an ice bath.

-

Slowly add 1,3-diacetylbenzene to the cooled sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Add the prepared nitrating mixture dropwise to the solution of 1,3-diacetylbenzene in sulfuric acid. The temperature of the reaction mixture should be maintained below 10-15 °C throughout the addition.

-